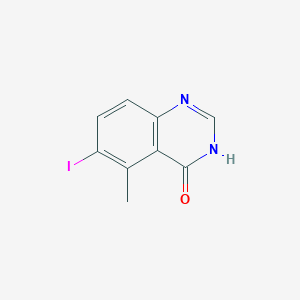
6-Iodo-5-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-5-methyl-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-4(3H)-quinazolinone typically involves the iodination of 5-methyl-4(3H)-quinazolinone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 5-methyl-4(3H)-quinazolinone in a suitable solvent like acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
6-Iodo-5-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Formation of 6-substituted quinazolinones.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl-quinazolinone derivatives.
科学研究应用
6-Iodo-5-methyl-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Iodo-5-methyl-4(3H)-quinazolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the quinazolinone core can interact with various biological macromolecules.
相似化合物的比较
Similar Compounds
5-Methyl-4(3H)-quinazolinone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-5-methyl-4(3H)-quinazolinone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chloro-5-methyl-4(3H)-quinazolinone: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
6-Iodo-5-methyl-4(3H)-quinazolinone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom can participate in specific chemical reactions that other halogen derivatives may not, making it a valuable compound for various research applications.
属性
CAS 编号 |
1345444-51-0 |
|---|---|
分子式 |
C9H7IN2O |
分子量 |
286.07 g/mol |
IUPAC 名称 |
6-iodo-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI 键 |
HQRGZEASVXKUTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


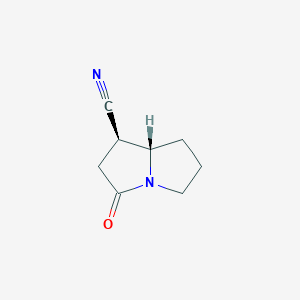
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)

![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
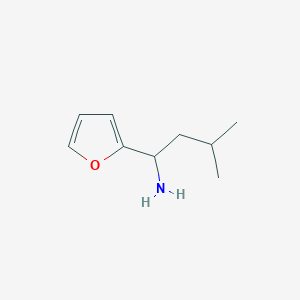
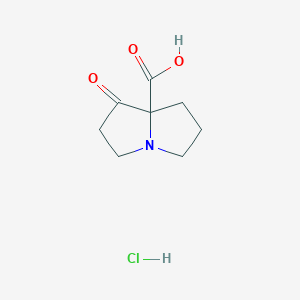
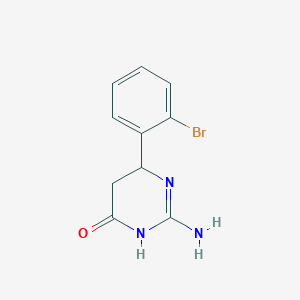

![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
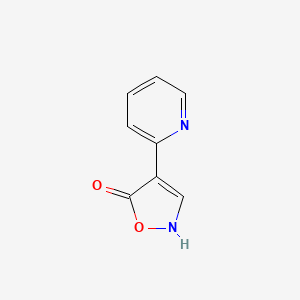
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
